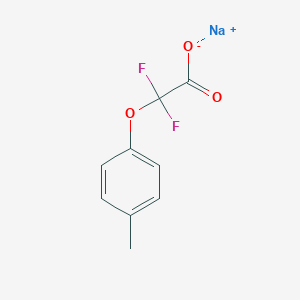
Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate is a chemical compound with the CAS Number: 2413885-24-0 . It has a molecular weight of 224.14 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate is1S/C9H8F2O3.Na/c1-6-2-4-7 (5-3-6)14-9 (10,11)8 (12)13;/h2-5H,1H3, (H,12,13);/q;+1/p-1 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 224.14 . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Organic Synthesis Applications
Sodium compounds, including those with difluoroacetate groups, play a crucial role in organic synthesis. For instance, sodium-promoted Claisen ester condensations are significant in preparing various esters and ketones through hydrolysis, highlighting sodium's role in facilitating these reactions (Burdon & McLoughlin, 1964). Furthermore, the preparation and utilization of sodium and rare-earth metal complexes bearing dianionic N-aryloxo-functionalized beta-ketoiminate ligands showcase the compound's utility in synthesizing complex metal organics (Peng et al., 2008).
Coordination Chemistry and Spectroscopy
In coordination chemistry, sodium salts of (4-fluorophenoxy)acetic acid have been studied for their two-dimensional coordination polymeric structures, offering insights into designing materials with specific optical properties (Smith, 2017). Similarly, structural, spectroscopic, and theoretical studies on sodium (2-carbamoylphenoxy) acetate salt crystals have been conducted, revealing the material's crystal structure and spectroscopic signatures, which are essential for material science applications (Turza et al., 2020).
Catalysis and Reaction Mechanisms
Research on catalytic processes includes the hydrotrifluoromethylation of styrenes and unactivated aliphatic alkenes using a metal-free system, where sodium trifluoromethanesulfinate serves as a reactant. This method underscores the importance of sodium salts in developing new catalytic reactions that enhance the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Wilger, Gesmundo, & Nicewicz, 2013).
Environmental and Ecotoxicological Studies
Although slightly diverging from the direct query, it's noteworthy that studies on related sodium compounds, like sodium monofluoroacetate, delve into their ecotoxicological impacts, providing a broader perspective on the environmental implications of using such chemicals (Zurita et al., 2007). These studies are crucial for understanding the environmental safety and potential hazards associated with the use of sodium-based compounds in various applications.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
sodium;2,2-difluoro-2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3.Na/c1-6-2-4-7(5-3-6)14-9(10,11)8(12)13;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPNMOKRRKKYFP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(=O)[O-])(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

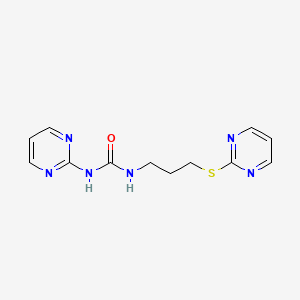
![2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2681177.png)
![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2681178.png)

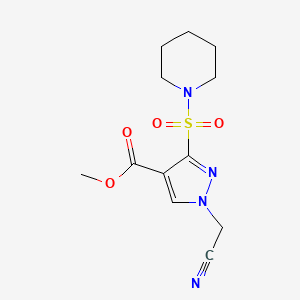
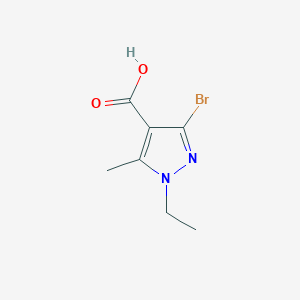
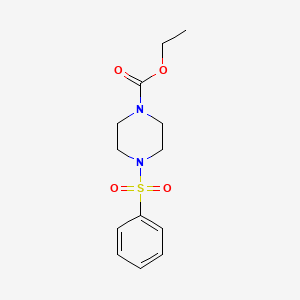

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2681184.png)

![[2-(Aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone](/img/structure/B2681187.png)
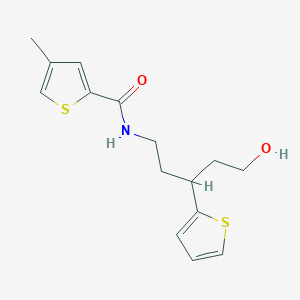
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681193.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681197.png)